![molecular formula C13H21Cl2N5 B6591845 N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride CAS No. 1655430-59-3](/img/structure/B6591845.png)

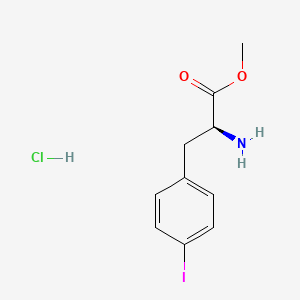

N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

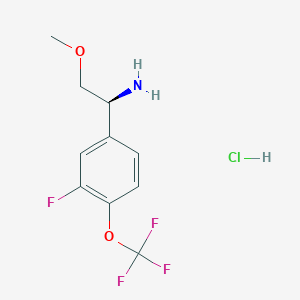

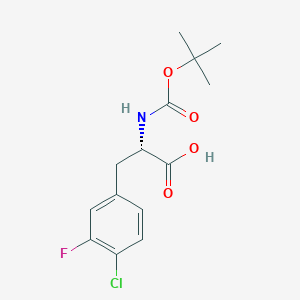

N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride is a useful research compound. Its molecular formula is C13H21Cl2N5 and its molecular weight is 318.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pyrimidine Derivatives in Optical Sensing and Biological Applications

Pyrimidine derivatives, due to their heterocyclic structure containing nitrogen atoms, have found applications as recognition units in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds. This makes them suitable for use as exquisite sensing materials with a range of biological and medicinal applications (Jindal & Kaur, 2021).

Synthesis of Pyranopyrimidine Scaffolds

Pyranopyrimidine cores are pivotal in the medicinal and pharmaceutical industries for their synthetic applications and bioavailability. Recent research has highlighted their applicability and the intensive investigations into their development, particularly through the use of hybrid catalysts, showcasing their role in the synthesis of lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).

Anti-Inflammatory Applications of Pyrimidine Derivatives

Pyrimidine derivatives have demonstrated a wide range of pharmacological effects, including anti-inflammatory properties. This has been attributed to their ability to inhibit the expression and activities of various inflammatory mediators, making them potential candidates for the development of new anti-inflammatory agents (Rashid et al., 2021).

Application in Heterocyclic Compound Synthesis

Research has also shown that pyrimidine derivatives are versatile intermediates for the synthesis of various heterocycles, such as pyridine, pyrimidine, and pyrrole derivatives. Their dual nature as ambident nucleophiles and electrophiles allows for a broad range of chemical transformations, making them valuable scaffolds for the synthesis of biologically active compounds (Negri, Kascheres, & Kascheres, 2004).

Green Chemistry Applications

The development of fused heterocyclic compounds through multi-component reactions (MCRs) represents an atom economical, straightforward, and eco-friendly approach for the synthesis of complex molecules. This highlights the role of pyrimidine derivatives in facilitating the development of novel pharmaceuticals through sustainable methods (Dhanalakshmi et al., 2021).

Mecanismo De Acción

Target of Action

The primary target of N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine Dihydrochloride is Janus kinase 1 (JAK1) . JAK1 is a type of enzyme that plays a crucial role in the signal transduction of various cytokines and growth factors which are important for cell growth, differentiation, and immune function .

Mode of Action

This compound acts as a selective inhibitor of JAK1 . It binds to the ATP-binding site of JAK1, thereby preventing the phosphorylation and activation of STAT proteins, which are downstream of JAK1 . This leads to the inhibition of JAK-STAT signaling pathway .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . By inhibiting JAK1, it prevents the activation of STAT proteins, thereby blocking the transmission of signals from cytokine receptors to the nucleus. This results in the modulation of gene expression and influences cellular processes like proliferation, differentiation, and immune response .

Result of Action

The inhibition of the JAK-STAT signaling pathway by this compound can lead to modulation of immune response . It may also affect cell growth and differentiation . The exact molecular and cellular effects would depend on the specific cellular context and the presence of other signaling molecules .

Propiedades

IUPAC Name |

N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5.2ClH/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13;;/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17);2*1H/t9-,11+;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSODOXNLLQKTEM-SFGLUTOSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC[C@@H]1N(C)C2=NC=NC3=C2C=CN3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4,8-Bis(5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B6591795.png)

methyl]-2-methylpropane-2-sulfinamide](/img/structure/B6591798.png)

![(11bS)-N-Benzhydryl-N-isopropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6591821.png)

![9-[1,1'-biphenyl]-3-yl-9'-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole](/img/structure/B6591829.png)